![molecular formula C17H24N2O4 B2857525 Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate CAS No. 1235384-24-3](/img/structure/B2857525.png)
Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique structure allows them to interfere with the replication process of certain viruses.
Antimalarial Applications
The synthesis and antimalarial activity of piperidine derivatives have been studied . These compounds can inhibit the growth of Plasmodium parasites, which cause malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties . They can inhibit the growth of certain bacteria and fungi, making them potential candidates for the development of new antimicrobial and antifungal drugs.
Antihypertensive Applications
Piperidine derivatives have been used in the development of antihypertensive drugs . They can help lower blood pressure by relaxing blood vessels.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation.
Anti-Alzheimer Applications
Piperidine derivatives have been used in the development of drugs for the treatment of Alzheimer’s disease . They can help improve memory and cognitive function.
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . They can help manage symptoms of mental disorders such as schizophrenia.
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate is the chemokine receptor CCR5 . This receptor, which belongs to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
Pharmacokinetics
The compound’s interaction with the ccr5 receptor suggests that it may have good bioavailability .
Result of Action
This blockade prevents cells from becoming infected with macrophagetropic (R5) HIV-1 strains .
properties
IUPAC Name |
ethyl N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-22-17(21)18-12-14-8-10-19(11-9-14)16(20)13-23-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZBXPWTXYSUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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